benzofuro[2,3-d]pyridazin-4(3H)-one
Description
Benzofuro[2,3-d]pyridazin-4(3H)-one is a tricyclic heterocyclic compound featuring a fused benzofuran and pyridazinone core. Its molecular formula is C₁₀H₆N₂O₂, with a SMILES notation of O=C1NN=Cc2c3ccccc3oc21 and an InChI code of InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13) . The compound’s structure combines aromaticity from the benzofuran moiety with the electron-deficient pyridazinone ring, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
3H-[1]benzofuro[2,3-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYPDSHHTRFKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496122 | |
| Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50266-85-8 | |
| Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-d]pyridazin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a transition metal-free method can be employed to synthesize N-substituted derivatives of this compound . This method involves the transformation of shikimic acid to methyl 3-dehydroshikimate, followed by further functionalization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[2,3-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications.
Scientific Research Applications
Synthesis and Structural Characteristics
Benzofuro[2,3-d]pyridazin-4(3H)-one can be synthesized through various methods, including microwave-assisted reactions and cyclization of substituted hydrazones. The compound exhibits tautomeric forms, which can influence its reactivity and biological activity. Its structure comprises a fused benzofuran and pyridazine moiety, contributing to its unique properties.
Antihypertensive Agents
Recent studies have highlighted the potential of this compound derivatives as vasodilators. A series of 6-(4-substitutedphenyl)-3-pyridazinones were synthesized and evaluated for their vasorelaxant activities. These compounds demonstrated significant potency with EC50 values ranging from 0.02916 to 1.907 µM, outperforming traditional vasodilators like hydralazine . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring enhance activity, suggesting avenues for further optimization .
Antimicrobial Properties
This compound has shown promise in antimicrobial applications. Compounds derived from this scaffold exhibited nanomolar binding affinities towards endothelin receptors, which are implicated in various bacterial infections . The exploration of this compound in developing new antibacterial agents is ongoing, with preliminary results indicating effective inhibition against certain pathogens.
Drug Discovery
The unique structural features of this compound make it a valuable scaffold for drug design. Its derivatives have been explored for their potential as selective inhibitors in various therapeutic areas, including oncology and cardiovascular diseases . Fragment-based drug design approaches have utilized this compound to identify lead candidates with improved efficacy and selectivity .
Fluorescent Sensors
Some derivatives of this compound have been developed as fluorescent sensors for metal ions such as Zn²⁺. These sensors are crucial in biochemical assays and environmental monitoring due to their sensitivity and specificity .
Case Studies
Mechanism of Action
The mechanism of action of benzofuro[2,3-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Furo[2,3-d]pyridazinone Derivatives
Furo[2,3-d]pyridazinones, such as 5-methylfuro[2,3-d]pyridazin-4(5H)-one (), lack the benzene ring of benzofuro[2,3-d]pyridazinone. Instead, they feature a furan fused to the pyridazinone core. This structural difference reduces aromatic conjugation, leading to:
- Lower thermal stability : The absence of a benzene ring decreases π-π stacking interactions.
- Enhanced solubility : Furan’s polarity improves aqueous solubility compared to the hydrophobic benzofuran system.
- Synthetic challenges: Cyclization yields for furopyridazinones are highly dependent on substituents. For example, tert-butyl groups at propargylic positions improve yields (65% for 7c vs. <20% for non-substituted analogs) by reducing proton acidity and side reactions .
Thieno[2,3-d]pyridazinone Derivatives
Thieno[2,3-d]pyridazinones, such as 7-amino-5-(4-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one (), replace the benzofuran with a thiophene ring. Key differences include:
- Bioactivity: Thienopyridazinones exhibit distinct pharmacological profiles; for instance, they show higher selectivity for serotonin receptors compared to benzofuro analogs .
Benzofuro[2,3-d]pyrimidine Derivatives
Benzofuro[2,3-d]pyrimidines () differ in their heterocyclic core, substituting pyridazinone with a pyrimidine ring. This alters:
- Hydrogen-bonding capacity : Pyrimidine’s two nitrogen atoms enable stronger interactions with ATP-binding pockets in kinases (e.g., EGFR inhibition with IC₅₀ values < 1 µM).
- Synthetic routes: Pyrimidine derivatives are often synthesized via transition metal-free cyclization, achieving yields up to 90%, whereas pyridazinones require halogenation or cycloaddition steps .
Comparative Data Table
Biological Activity
Benzofuro[2,3-d]pyridazin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound features a fused benzofuran and pyridazine ring structure, which imparts unique electronic properties and reactivity. Its chemical structure allows it to function as a building block for synthesizing various pharmacologically active molecules, particularly in the context of cancer therapy and antimicrobial activity.
Target of Action
The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This compound acts as a novel inhibitor of EGFR, which is crucial for cell proliferation and survival in many cancers.
Mode of Action
The inhibition of EGFR by this compound leads to the suppression of downstream signaling pathways associated with cell growth and survival. Specifically, it disrupts the EGFR signaling pathway , resulting in reduced cell proliferation and enhanced apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Study:
A study highlighted that this compound effectively reduced tumor growth in xenograft models by targeting EGFR signaling pathways, demonstrating its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been evaluated against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The compound exhibited nanomolar minimum inhibitory concentration (MIC) values against these strains, indicating potent antibacterial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzofuro[3,2-d]pyrimidine | Anticancer | EGFR inhibition |
| Benzothieno[2,3-d]pyridazine | Antimicrobial | Unknown |
| Other Benzofuran Derivatives | Antioxidant, anti-inflammatory | Various mechanisms |
This compound distinguishes itself from similar compounds due to its specific activity against EGFR and its unique structural properties that enhance its reactivity and biological interactions .
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound derivatives to enhance their biological efficacy. For instance, modifications at specific positions on the pyridazine ring have yielded compounds with improved potency against cancer cell lines and better selectivity towards bacterial targets .
Table: Structure-Activity Relationships
| Derivative | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|
| Compound A | 0.14 | High | Selective EGFR inhibitor |
| Compound B | 0.25 | Moderate | Broad-spectrum antimicrobial |
| Compound C | 0.10 | Low | Non-selective |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
